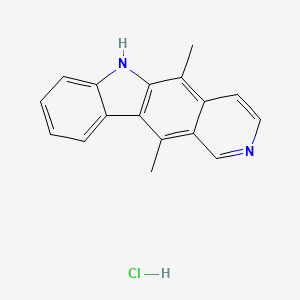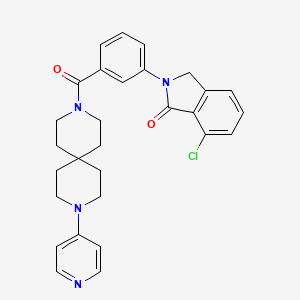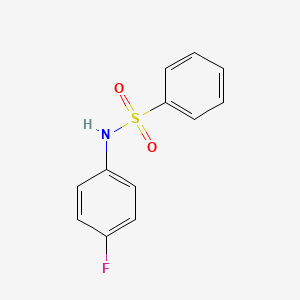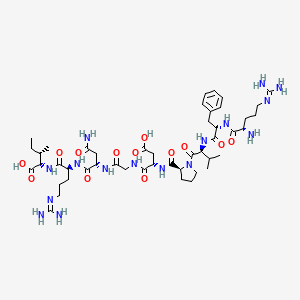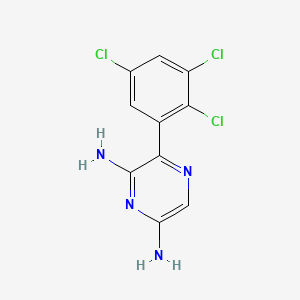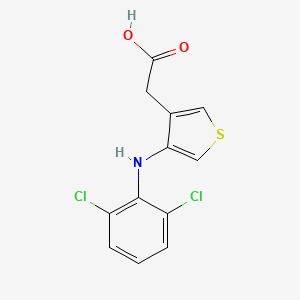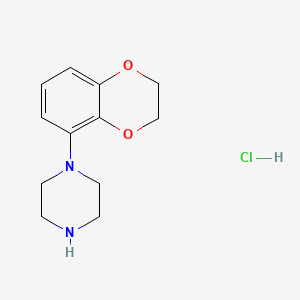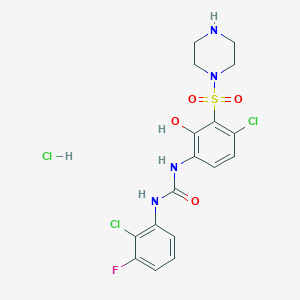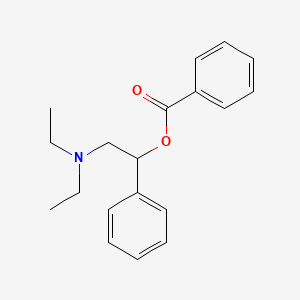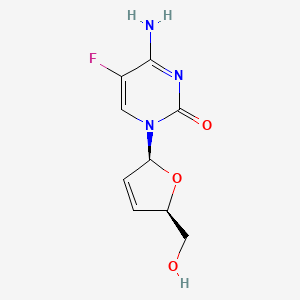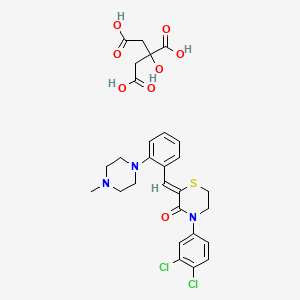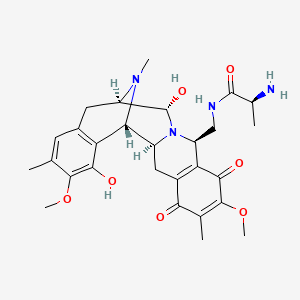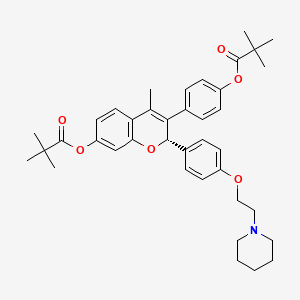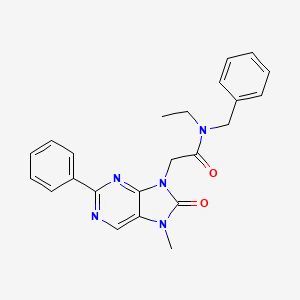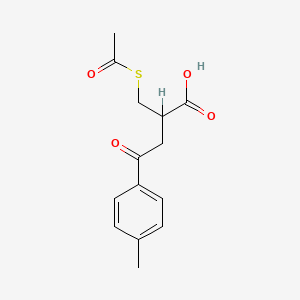
Esonarimod
説明
Esonarimod (also known as KE-298) is a derivative of propionic acid developed in Japan . It has been shown to suppress various animal models of arthritis by inhibiting the production of inflammatory cytokines, such as IL-1β, IL-6, and IL-8 .
Synthesis Analysis
An efficient and practical procedure for the synthesis of Esonarimod has been developed . The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, was prepared by Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene . Esonarimod was then prepared by Michael addition of the intermediate with thioacetic acid .Molecular Structure Analysis
The molecular formula of Esonarimod is C14H16O4S . It has a molecular weight of 280.34 .Chemical Reactions Analysis
The synthesis of Esonarimod involves a Friedel–Crafts acylation followed by a Michael addition . The Friedel–Crafts acylation of toluene with itaconic anhydride yields an intermediate, which then undergoes a Michael addition with thioacetic acid to produce Esonarimod .Physical And Chemical Properties Analysis
Esonarimod is a solid, white to off-white compound . It is soluble in DMSO .科学的研究の応用
Antirheumatic Activity
Esonarimod, identified as (+/-)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, has been developed as a new antirheumatic drug. Research by Noguchi et al. (2002) focused on synthesizing the enantiomers of deacetylesonarimod, the active metabolites of esonarimod, and comparing their antirheumatic activities. They found no significant difference in antirheumatic activity between the two enantiomers (Noguchi, Onodera, Tomisawa, Yamashita, Takeshita, & Yokomori, 2002).
Metabolism in Rats
A study by Yamaguchi et al. (2001) investigated the biotransformation of esonarimod in rats. They found that esonarimod is predominantly transformed into a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and then undergoes extensive metabolism, mainly S-methylation followed by a combination of S-oxidation and oxidative conversion of the aromatic methyl group (Yamaguchi, Ohmichi, Hasegawa, Yoshida, Ogawa, & Higuchi, 2001).
Synthesis for Antirheumatic Use
Noguchi et al. (2003) established an efficient large-scale synthesis process for Esonarimod, which was repeated multiple times with reproducible results. This synthesis is crucial for the production of the drug for antirheumatic purposes (Noguchi, Onodera, Ito, Yoshida, & Yokomori, 2003).
Enzymatic Metabolism in Human Liver
A study by Ohmi et al. (2003) focused on the S-oxidation of S-methyl-esonarimod, an active metabolite of esonarimod, in human liver microsomes. They identified flavin-containing monooxygenase (FMO) as the responsible enzyme for this metabolism, providing insights into the drug's processing in the human body (Ohmi, Yoshida, Endo, Hasegawa, Akimoto, & Higuchi, 2003).
Comparative Pharmacological Effects
Another study by Noguchi et al. (2003) synthesized derivatives of 5-(phenylthiophene)-3-carboxylic acid, a metabolite of esonarimod, to develop new antirheumatic drugs. They evaluated the antagonistic effects of these derivatives toward interleukin (IL)-1 in mice and their suppressive effects against adjuvant-induced arthritis (AIA) in rats, comparing these to the effects of esonarimod (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).
Reactivity of Thiol Moiety
A study by Hasegawa et al. (2002) investigated the reactivity of the thiol moiety of M-I, an active metabolite of esonarimod, in rats. They found that the reactivity of the thiol moiety of M-I is extremely low, which is crucial for understanding the safety profile of the drug (Hasegawa, Omi, Endo, Yoshida, & Higuchi, 2002)
特性
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSFEUQNAXQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048805 | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esonarimod | |
CAS RN |
101973-77-7 | |
| Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esonarimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESONARIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



